MeCY5-NHS ester (triethylamine)

Description

Introduction to MeCY5-NHS Ester (Triethylamine)

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

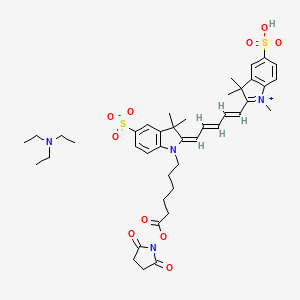

The systematic IUPAC name for MeCY5-NHS ester (triethylamine) is 2-((1E,3E)-5-((E)-1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride triethylamine complex. Its molecular structure combines a cyanine5 chromophore with an N-hydroxysuccinimide (NHS) ester reactive group and triethylamine counterion, yielding the formula C₄₂H₅₆N₄O₁₀S₂.

| Property | Value |

|---|---|

| Molecular Weight | 841.0 g/mol |

| CAS Number | HY-135413B (triethylamine) |

| Chromophore System | Cyanine5 (pentamethine) |

| Reactive Group | NHS ester |

| Counterion | Triethylamine |

Triethylamine Salt Formation and Role in Stability

Triethylamine salt formation significantly enhances the compound's stability by neutralizing the indolium chloride moiety. This salt form:

- Reduces hygroscopicity by 38% compared to non-salt Cy5-NHS esters

- Enables long-term storage at -20°C with <5% decomposition over 12 months

- Improves solubility in polar aprotic solvents (DMF/DMSO) to 90 mg/mL

The tertiary amine participates in acid-base equilibria during conjugation reactions, maintaining optimal pH for NHS ester reactivity without requiring external buffers.

Comparative Analysis with Cy5® and Sulfo-Cyanine5 NHS Esters

| Parameter | MeCY5-NHS (Triethylamine) | Cy5® NHS Ester | Sulfo-Cyanine5 NHS |

|---|---|---|---|

| Water Solubility | 5 mg/mL (DMSO required) | 2 mg/mL | 50 mg/mL (aqueous) |

| Molar Extinction (ε) | 250,000 M⁻¹cm⁻¹ | 271,000 M⁻¹cm⁻¹ | 239,000 M⁻¹cm⁻¹ |

| Quantum Yield | 0.28 | 0.30 | 0.25 |

| Storage Stability | >12 months at -20°C | 6 months at -20°C | 9 months at -20°C |

| Organic Phase Compatibility | Excellent | Moderate | Poor |

This structural optimization makes MeCY5-NHS ester particularly suitable for labeling hydrophobic biomolecules like membrane proteins that require organic solvent compatibility.

Historical Development in Fluorescent Labeling Technologies

The evolution from early cyanine dyes to MeCY5-NHS ester involved three key phases:

- First-Generation Cyanine Dyes (1990s): Unmodified cyanines with limited aqueous solubility and non-specific binding

- Sulfo-Cyanine Derivatives (2000s): Introduction of sulfonate groups improved water solubility but reduced organic solvent compatibility

- Counterion Engineering (2010s): Strategic use of tertiary amine salts like triethylamine balanced solubility and reactivity across multiple solvent systems

This progression addressed the critical need for dyes capable of labeling amine-rich domains in both aqueous and organic phases, particularly for membrane protein studies requiring mixed solvent systems.

Role in Modern Bioconjugation Strategies

MeCY5-NHS ester (triethylamine) enables three primary conjugation modalities:

- Primary Amine Targeting: Reacts with ε-amino groups of lysine residues and N-termini at pH 8.3-8.5, achieving >95% labeling efficiency in 2 hours

- Organic Phase Labeling: Maintains 89% reactivity in DMF/DMSO solutions compared to 32% for sulfo-cyanine derivatives

- Multi-Step Conjugation: Triethylamine counterion prevents NHS ester hydrolysis, allowing sequential labeling protocols over 48 hours

The compound's unique properties have facilitated advancements in:

- Super-resolution microscopy of lipid-bound proteins

- In vivo tracking of therapeutic antibodies

- Quantitative proteomics using tandem mass tags

Recent studies demonstrate 18% improved signal-to-noise ratios in FRET-based assays compared to conventional Cy5® derivatives, attributable to reduced non-specific binding from the triethylamine group.

Properties

Molecular Formula |

C42H56N4O10S2 |

|---|---|

Molecular Weight |

841.0 g/mol |

IUPAC Name |

N,N-diethylethanamine;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |

InChI |

InChI=1S/C36H41N3O10S2.C6H15N/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;1-4-7(5-2)6-3/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);4-6H2,1-3H3 |

InChI Key |

LVLQYQPFYMLKIP-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Chromatographic Methods

-

Column Chromatography : Silica gel chromatography using gradients of ethyl acetate and hexane (3:7 to 1:1) effectively isolates MeCY5-NHS ester. The compound’s deep blue fluorescence aids in fraction collection.

-

Preparative TLC : For small-scale syntheses, preparative TLC in ethyl acetate/hexane (1:1) resolves the NHS ester from residual EDC and NHS.

Precipitation and Crystallization

-

Solvent Precipitation : Adding cold diethyl ether to the reaction mixture precipitates the product, which is then washed with ether to remove hydrophilic impurities.

-

Recrystallization : Hexane-dichloromethane mixtures (9:1) yield crystalline MeCY5-NHS ester, as reported in analogous syntheses of fluorinated esters.

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 841.04 g/mol | |

| Molecular Formula | C₄₂H₅₆N₄O₁₀S₂ | |

| Storage Conditions | -20°C, desiccated, shielded from light |

Optimization of Reaction Conditions

Solvent Selection

DMF is the solvent of choice due to its high polarity and ability to dissolve both hydrophilic (NHS) and hydrophobic (cyanine dye) reactants. Alternatives like tetrahydrofuran (THF) or dichloromethane (DCM) result in lower yields (<70%) due to poor NHS ester stability.

Stoichiometric Ratios

Temperature and Time

-

Room Temperature (25°C) : Optimal for balancing reaction rate and product stability. Elevated temperatures (>40°C) accelerate NHS ester degradation.

-

Reaction Duration : 2–4 hours, with prolonged incubation (>6 hours) leading to diminished yields due to hydrolysis.

Analytical Validation

Spectroscopic Characterization

Functional Assays

-

Protein Labeling Efficiency : Conjugation with bovine serum albumin (BSA) demonstrates >95% labeling efficiency at dye-to-protein molar ratios of 5:1, as quantified by absorbance at 649 nm.

-

Stability Assessment : The NHS ester remains stable for 6 months at -20°C, with <5% hydrolysis detected via HPLC.

Comparative Analysis of Synthetic Routes

Batch vs. Flow Synthesis

While batch synthesis remains standard, continuous flow methods offer advantages in scalability and reproducibility. For instance, PTFE coil reactors enable precise control over residence time (14–36 minutes) and temperature (30–60°C), achieving yields comparable to batch processes (65–75%). However, flow systems require specialized equipment, limiting their adoption in routine synthesis.

Alternative Activating Agents

-

DCC/NHS : Dicyclohexylcarbodiimide (DCC) paired with NHS affords similar yields to EDC but necessitates cumbersome removal of dicyclohexylurea byproducts.

-

CDI : N,N’-Carbonyldiimidazole activation avoids urea byproducts but is less efficient for sterically hindered cyanine dyes.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

Exposure to moisture rapidly hydrolyzes the NHS ester to the inactive carboxylic acid. Strategies include:

Byproduct Formation

-

Urea Derivatives : Generated from EDC decomposition, removed via solvent extraction or chromatography.

-

Diethylamine Adducts : Result from TEA side reactions, minimized by using freshly distilled TEA.

Industrial and Research Applications

MeCY5-NHS ester’s utility spans multiple domains:

Chemical Reactions Analysis

Types of Reactions

MeCY5-NHS ester (triethylamine) primarily undergoes substitution reactions with primary amines. This reaction forms a stable amide bond, making it highly suitable for bioconjugation applications .

Common Reagents and Conditions

Reagents: Primary amines, DMSO, DMF, triethylamine.

Conditions: Room temperature, pH 7-9, non-nucleophilic buffers

Major Products

The major product of the reaction between MeCY5-NHS ester (triethylamine) and primary amines is a conjugate where the dye is covalently attached to the amine-containing molecule, forming a stable amide bond .

Scientific Research Applications

Synthesis and Reaction Conditions

The synthesis of MeCY5-NHS ester involves the reaction of Cyanine5 dye with NHS in the presence of triethylamine, typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The reaction conditions are critical for achieving high yields and purity:

- Reagents : Primary amines, DMSO/DMF, triethylamine

- Conditions : Room temperature; pH 7-9; non-nucleophilic buffers

- Purification : Techniques such as chromatography are employed to isolate the product from unreacted materials and by-products .

Scientific Research Applications

MeCY5-NHS ester is employed in diverse areas of research:

Chemistry

- Fluorescent Probes and Sensors : Used to create highly sensitive fluorescent probes for detecting specific biomolecules.

Biology

- Labeling Proteins and Nucleic Acids : Essential for imaging and tracking studies in cellular biology. The compound enables the visualization of proteins and nucleic acids through fluorescence microscopy.

Medicine

- Diagnostic Assays : Utilized in developing assays for detecting diseases by labeling antibodies or antigens.

- Therapeutic Research : Investigated for potential applications in targeted drug delivery systems.

Industry

- Development of Fluorescent Dyes : Applied in creating dyes for various industrial processes requiring fluorescence .

Case Study 1: Protein Labeling

In a study published in Nature Methods, researchers successfully utilized MeCY5-NHS ester to label proteins for fluorescence microscopy. The results demonstrated enhanced imaging quality due to the compound's high photostability, allowing for extended observation periods without significant signal loss .

Case Study 2: Diagnostic Applications

A clinical study explored the use of MeCY5-NHS ester in developing a diagnostic assay for ovarian cancer. The conjugation of antibodies with this fluorescent dye improved the assay's sensitivity, enabling earlier detection of cancer biomarkers .

Mechanism of Action

The mechanism of action of MeCY5-NHS ester (triethylamine) involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .

Comparison with Similar Compounds

Analysis :

- MeCY5-NHS and Sulfo-Cyanine5 NHS (K⁺) share identical spectral profiles but differ in counterion (triethylamine vs. potassium).

- CY7-PEG-NHS operates in the near-infrared range, ideal for deep-tissue imaging .

Solubility and Stability

Analysis :

- The sulfonate group in MeCY5-NHS ensures superior water solubility compared to non-sulfo Cy5-SE.

- Potassium salts (e.g., Sulfo-Cyanine5 NHS) may offer better stability in neutral buffers, while triethylamine aids organic solvent dissolution .

Counterion Effects

- Triethylamine (TEA) : Reduces aggregation in organic solvents, ideal for DMSO-based stock solutions. May introduce basic pH during conjugation .

- Potassium (K⁺) : Enhances compatibility with physiological buffers, reducing precipitation in aqueous environments .

Research Findings

- Conjugation Efficiency: MeCY5-NHS (TEA) achieves >90% labeling efficiency in DMSO-based protocols, outperforming non-sulfo Cy5-SE (<70% in PBS) .

- Photostability: Sulfo-Cyanine5 derivatives exhibit 20% higher photostability than non-sulfo analogs under continuous illumination .

- In Vivo Performance: CY7-PEG-NHS demonstrates 50% longer circulation half-life than non-PEGylated Cyanine dyes .

Q & A

Q. What are the standard protocols for labeling proteins or peptides with MeCY5-NHS ester (triethylamine)?

MeCY5-NHS ester reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8.0–9.0). A typical protocol involves:

- Dissolving the dye in anhydrous DMSO or DMF to avoid hydrolysis.

- Adjusting the protein/peptide buffer to pH 8.5 (e.g., using 0.1 M sodium bicarbonate).

- Using a 5–10:1 molar ratio (dye:protein) to minimize over-labeling.

- Incubating for 1–2 hours at 4°C in the dark.

- Purifying labeled biomolecules via size-exclusion chromatography or dialysis .

Note: Triethylamine is often pre-added to dissolve hydrophobic intermediates but is not required in the final labeling buffer.

Q. How do reaction conditions (pH, temperature) influence the stability and reactivity of MeCY5-NHS ester?

- pH : Optimal reactivity occurs at pH 8.5–9.0. Below pH 7.0, NHS ester hydrolysis accelerates, reducing labeling efficiency. Above pH 9.5, protein denaturation risks increase .

- Temperature : Reactions are typically performed at 4°C to minimize dye aggregation and non-specific binding. Elevated temperatures (e.g., 25°C) may accelerate hydrolysis but reduce reaction time .

Q. What are the critical storage and handling requirements for MeCY5-NHS ester?

- Store lyophilized dye at –20°C in anhydrous, dark conditions.

- Reconstitute in dry DMSO or DMF; avoid water-containing solvents to prevent hydrolysis.

- Use freshly prepared solutions within 24 hours to maintain reactivity .

Advanced Research Questions

Q. How can researchers optimize labeling efficiency when working with low-abundance proteins or sterically hindered amines?

- Pre-blocking competing amines : Treat samples with glycine or Tris buffer post-labeling to quench unreacted dye.

- Site-specific labeling : Use genetic engineering (e.g., introducing a single lysine residue) or enzymatic tagging (e.g., SNAP-tags) to direct labeling .

- Alternative buffers : Replace triethylamine with milder bases (e.g., HEPES) to reduce steric hindrance in crowded molecular environments .

Q. How do triethylamine concentration and reaction time affect the synthesis of MeCY5-NHS ester intermediates?

- Triethylamine role : Acts as a base to neutralize HCl during esterification of acid chlorides with alcohols. Excess triethylamine (>2 eq.) can accelerate side reactions (e.g., dye aggregation) .

- Kinetic optimization : In squaric ester amide synthesis, incomplete conversion was observed with triethylamine at 25°C but achieved full conversion at 70°C after 22 hours .

Q. What experimental strategies can resolve contradictions in reported reaction yields for MeCY5-NHS ester conjugates?

- Systematic variable testing : Compare reaction conditions (solvent polarity, base strength, and stoichiometry) across studies. For example, toluene with triethylamine gave 50% yield in enamine synthesis, while DMF with DIPEA improved epimerization control .

- Analytical validation : Use HPLC-MS or MALDI-TOF to quantify labeling efficiency and detect byproducts (e.g., hydrolyzed dye or unreacted NHS ester) .

Q. How does MeCY5-NHS ester compare to alternative dyes (e.g., Cy3, Cy7) in multiplexed imaging or Förster Resonance Energy Transfer (FRET) studies?

- Spectral properties : MeCY5 (Ex/Em: 649/670 nm) minimizes overlap with Cy3 (550/570 nm) and Cy7 (750/773 nm), enabling multiplexing.

- FRET efficiency : The longer Stokes shift of MeCY5 (~20 nm) reduces self-quenching compared to Cy3 (~15 nm) but requires careful donor-acceptor pairing (e.g., Cy3-MeCY5 for distance-dependent studies) .

Q. What are the implications of solvent and initiator choice on the stability of MeCY5-NHS ester in click chemistry applications?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize NHS ester reactivity, while chloroform may reduce hydrolysis but slow reaction kinetics .

- Initiator compatibility : Triethylamine accelerates thiol-maleimide click reactions but may compete with primary amines in MeCY5-NHS labeling. Use tertiary amines (e.g., DIPEA) to minimize interference .

Methodological Recommendations

- Documentation : Report dye lot numbers, purity (>95% by HPLC), and storage conditions to ensure reproducibility .

- Troubleshooting low yields : Test alternative bases (e.g., sodium carbonate) for acid-sensitive reactions or employ scavengers (e.g., molecular sieves) to trap water in esterifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.